molecular formula C15H10N2O B15210967 (2-Phenyl-1,3-benzoxazol-7-yl)acetonitrile CAS No. 125421-44-5

(2-Phenyl-1,3-benzoxazol-7-yl)acetonitrile

Cat. No.: B15210967
CAS No.: 125421-44-5
M. Wt: 234.25 g/mol
InChI Key: ANUMNTJFNFULDP-UHFFFAOYSA-N
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Description

2-(2-Phenylbenzo[d]oxazol-7-yl)acetonitrile is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-(2-Phenylbenzo[d]oxazol-7-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with benzonitrile in the presence of a dehydrating agent to form the benzoxazole ring. The resulting intermediate is then reacted with a suitable acetonitrile derivative to introduce the acetonitrile group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-(2-Phenylbenzo[d]oxazol-7-yl)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of 2-(2-Phenylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

2-(2-Phenylbenzo[d]oxazol-7-yl)acetonitrile can be compared with other benzoxazole derivatives, such as:

The uniqueness of 2-(2-Phenylbenzo[d]oxazol-7-yl)acetonitrile lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

CAS No.

125421-44-5

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

2-(2-phenyl-1,3-benzoxazol-7-yl)acetonitrile

InChI

InChI=1S/C15H10N2O/c16-10-9-11-7-4-8-13-14(11)18-15(17-13)12-5-2-1-3-6-12/h1-8H,9H2

InChI Key

ANUMNTJFNFULDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)CC#N

Origin of Product

United States

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